molecular formula C6H5BrFNO B1409339 4-Amino-2-bromo-3-fluorophenol CAS No. 1805189-66-5

4-Amino-2-bromo-3-fluorophenol

Cat. No. B1409339
CAS RN: 1805189-66-5
M. Wt: 206.01 g/mol
InChI Key: FYXJRHRKBKBPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2-bromo-3-fluorophenol” is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of phenols like “4-Amino-2-bromo-3-fluorophenol” can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .


Molecular Structure Analysis

The molecular formula of “4-Amino-2-bromo-3-fluorophenol” is C6H4BrFO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .


Chemical Reactions Analysis

Phenols like “4-Amino-2-bromo-3-fluorophenol” can undergo a variety of chemical reactions . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .


Physical And Chemical Properties Analysis

“4-Amino-2-bromo-3-fluorophenol” is an off-white to gray to yellow or pale-red powder or crystals . It is soluble in methanol .

Safety and Hazards

“4-Amino-2-bromo-3-fluorophenol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXJRHRKBKBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromo-3-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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